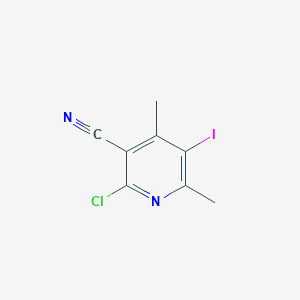

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile

Description

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a halogenated pyridine derivative with a unique substitution pattern, combining chloro, iodo, methyl, and cyano groups. These derivatives are pivotal in organic synthesis and pharmacology, exhibiting antimicrobial, anticancer, and antiarrhythmic activities .

The presence of halogens (Cl, I) and electron-withdrawing groups (cyano) influences reactivity, solubility, and biological interactions. Iodine, being a heavier halogen, introduces steric bulk and distinct electronic effects compared to lighter halogens like chlorine .

Properties

IUPAC Name |

2-chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDWLMKNWSPKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The preparation of 2-chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile typically follows a multi-step approach, starting from readily available pyridine derivatives. The key transformations involve selective halogenation and cyanation steps, with careful control of regioselectivity and reaction conditions to ensure the correct substitution pattern.

Common Synthetic Sequence

| Step | Transformation | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Methylation | Methyl iodide or dimethyl sulfate, base | Introduces methyl groups at positions 4 and 6 |

| 2 | Cyanation | Sodium cyanide or cyanogen bromide | Forms the nitrile at position 3 |

| 3 | Chlorination | N-chlorosuccinimide (NCS) or chlorine gas | Introduces chlorine at position 2 |

| 4 | Iodination | Iodine, sodium iodide, or copper(I) iodide | Selective iodination at position 5 |

- The order of halogenation steps is crucial to avoid undesired side reactions.

- Solvent choice (e.g., DMF, acetonitrile, sulfolane) and temperature control (typically 80–120°C) are essential for selectivity and yield.

- Catalysts (e.g., copper(I) iodide for iodination) and anhydrous conditions minimize side reactions and decomposition.

Example Laboratory Preparation

A representative synthesis can be outlined as follows:

- Starting Material: 4,6-dimethylpyridine-3-carbonitrile

- Chlorination: Treat with N-chlorosuccinimide in acetonitrile at 0–25°C to introduce chlorine at position 2.

- Iodination: React the chlorinated intermediate with sodium iodide and copper(I) iodide in sulfolane at 100°C under an inert atmosphere to install iodine at position 5.

- Purification: Recrystallize the crude product from ethanol/water mixtures or purify via column chromatography.

Reaction Data Table

| Step | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|

| Chlorination | N-chlorosuccinimide | Acetonitrile | 0–25 | 2–4 | 80–90 | Filtration/wash |

| Iodination | NaI, CuI | Sulfolane | 100 | 6–8 | 60–75 | Recrystallization |

Industrial Production

For large-scale synthesis, continuous flow reactors are favored to enhance efficiency and reproducibility. Automated systems allow precise control of temperature, reagent addition, and mixing, which is particularly important for exothermic halogenation reactions and for minimizing the decomposition of the iodo compound.

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Scale | Up to 500 g | Multi-kilogram |

| Yield | 60–75% per step | 70–85% per step |

| Purity | >98% (HPLC) | >99% (HPLC) |

| Safety | Moderate risk | Enhanced, contained |

Analytical and Optimization Strategies

Analytical Characterization

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic pattern (distinctive for iodine).

- Nuclear Magnetic Resonance (NMR):

- Proton NMR: Methyl groups at δ 2.2–2.5 ppm; aromatic protons at δ 7.5–8.5 ppm.

- Carbon NMR: Nitrile carbon at δ ~115 ppm; iodinated carbons at δ 90–100 ppm.

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) using C18 columns and acetonitrile/water gradients.

Yield and Stability Optimization

- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC is used to monitor reaction progress and minimize over-halogenation.

- Temperature and Atmosphere: Anhydrous, inert (argon or nitrogen) conditions are critical, especially during iodination, as the iodo group is sensitive to oxidation and light.

- Storage: The compound should be stored in amber vials at –20°C under inert gas to prevent photodegradation. Accelerated aging studies (40°C/75% RH, 4–8 weeks) are recommended for stability assessment.

Research Findings and Comparative Analysis

Influence of Substituents on Reactivity

The presence of both chlorine and iodine atoms, along with electron-donating methyl and electron-withdrawing cyano groups, significantly affects the reactivity and selectivity of the synthesis. The iodo group, in particular, introduces steric bulk and distinct electronic effects, requiring careful control of reaction conditions to achieve high yields and purity.

Comparison with Related Compounds

| Compound Name | Key Differences | Synthetic Challenges |

|---|---|---|

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | Lacks iodine | Easier halogenation |

| 2-Iodo-4,6-dimethylpyridine-3-carbonitrile | Lacks chlorine | Iodination selectivity |

| 4,6-Dimethylpyridine-3-carbonitrile | No halogens | Less reactive, fewer steps required |

Summary Table: Preparation Methods Overview

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Stepwise Halogenation | Sequential Cl and I introduction | High selectivity | Requires careful control |

| One-pot Halogenation | Simultaneous halogenation (rare) | Simpler operation | Lower selectivity |

| Continuous Flow | Automated, controlled multi-step synthesis | Scalability, safety | Equipment cost |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atom or the halogen substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Electrophilic Substitution: Reagents such as bromine or sulfuric acid can be used under acidic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile.

Scientific Research Applications

Pharmaceutical Development

Overview

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing drugs with anti-inflammatory and anti-cancer properties.

Case Studies

- Anti-Cancer Agents: Research has demonstrated that derivatives of this compound exhibit promising activity against cancer cell lines. For instance, modifications to the pyridine ring have led to compounds with enhanced cytotoxicity against specific cancer types.

- Anti-Inflammatory Drugs: The compound has been explored for its potential in formulating non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that certain derivatives can effectively inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.

Agrochemical Applications

Overview

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is also significant in agricultural chemistry, particularly in the formulation of pesticides and herbicides.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Weeds | 90 | |

| Derivative C | Fungal Pathogens | 80 |

Case Studies

- Pesticide Formulation: Research has shown that formulations containing this compound are effective against a range of agricultural pests, providing a dual function of pest control and crop protection.

- Herbicide Development: Studies have indicated that derivatives can inhibit specific metabolic pathways in target plants, leading to effective weed management strategies.

Material Science Applications

Overview

In material science, 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is used in the development of specialty polymers and resins.

Data Table: Material Properties

Case Studies

- Polymer Development: The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for high-performance applications.

- Coatings and Adhesives: Its utility in coatings has been explored, where it improves adhesion properties and resistance to environmental degradation.

Analytical Chemistry Applications

Overview

This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances.

Case Studies

- Chromatographic Techniques: In high-performance liquid chromatography (HPLC), this compound is used as a standard for calibrating analytical methods due to its well-defined properties.

- Spectroscopic Analysis: It has been employed in spectroscopic studies to analyze complex mixtures, providing reliable results for qualitative and quantitative assessments.

Research and Development

Overview

The versatility of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile makes it a valuable tool in both academic and industrial research settings.

Data Table: Research Applications

| Research Area | Application Type | Reference |

|---|---|---|

| Organic Synthesis | Intermediate Synthesis | |

| Chemical Reactivity | Mechanistic Studies |

Case Studies

- Organic Synthesis: The compound is frequently utilized as an intermediate in synthesizing complex organic molecules, facilitating advancements in synthetic methodologies.

- Chemical Reactivity Studies: Investigations into its reactivity have provided insights into reaction mechanisms that are crucial for developing new synthetic routes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the nitrile group can influence its binding affinity and reactivity with biological molecules. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Vibrational Comparisons

Key Structural Parameters

Computational studies using the B3LYP/6-31G* method reveal differences in bond lengths and angles between analogs. For example:

| Parameter | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile (Gas Phase) | 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile (Gas Phase) |

|---|---|---|

| C1-C2 Bond (Å) | 1.405 | 1.412 |

| C3-C12 Bond (Å) | 1.505 | 1.501 |

| C4-C5 Bond (Å) | 1.394 | 1.397 |

Table 1: Selected bond lengths from DFT calculations

The chloro derivative shows shorter C1-C2 bonds compared to the hydroxy analog, suggesting increased ring stabilization due to electron-withdrawing effects. The iodo substituent in the target compound likely elongates bonds further due to its larger atomic radius, though empirical data are lacking.

Solvent Effects

In aqueous solution, the hydroxy derivative exhibits higher solvation energy (−45.2 kcal/mol) than the chloro analog (−38.7 kcal/mol), attributed to hydrogen bonding with water . The iodo group’s hydrophobicity may reduce solubility compared to chlorine, impacting pharmacokinetics.

Electronic and Reactivity Comparisons

HOMO-LUMO Gaps

- 2-Hydroxy derivative : Smaller HOMO-LUMO gap (5.2 eV in gas phase) due to electron-donating OH groups, enhancing reactivity but reducing stability.

- 2-Chloro derivative : Larger gap (5.8 eV), indicating higher chemical hardness and stability .

Electrophilicity Index

- 2-Chloro derivative : Global electrophilicity index = 2.1 eV (better electron acceptor).

- 2-Hydroxy derivative : Index = 1.7 eV (less electrophilic) .

Iodine’s electron-withdrawing inductive effect may amplify electrophilicity in the target compound, though steric hindrance from its size could offset reactivity.

Antimicrobial and Anticancer Potential

- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile : Demonstrated antimicrobial activity against E. coli and S. aureus, with IC~50~ values < 50 µM .

- Hydroxy analog : Higher antifungal activity due to hydrogen-bonding interactions .

The iodo derivative’s larger halogen may enhance DNA intercalation or enzyme inhibition, as seen in iodoquinol derivatives, but toxicity risks (e.g., thyroid disruption) require evaluation .

Structure-Activity Relationships (SAR)

- Halogen substitution : Chloro and iodo groups improve lipophilicity, aiding membrane penetration.

- Cyano group: Enhances binding to biological targets (e.g., kinases) via dipole interactions .

Comparison with Other Halogenated Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological Activity |

|---|---|---|---|

| 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile | ~293.5 (estimated) | N/A | Hypothesized anticancer |

| 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile | 245.5 | 106–108 | Antimicrobial |

| 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile | 164.2 | >200 | Antifungal, anti-inflammatory |

Table 2: Comparative properties of halogenated pyridine derivatives

- Iodo vs.

- Chloro vs. Hydroxy : Chloro derivatives generally show higher metabolic stability than hydroxy analogs .

Biological Activity

2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula CHClIN. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological activities and biochemical interactions.

The compound features a pyridine ring substituted with chlorine and iodine atoms, as well as a cyano group, which may contribute to its biological activity. The structural characteristics of this compound suggest potential interactions with various biological targets.

Research indicates that 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile interacts with multiple molecular targets, particularly enzymes involved in metabolic pathways. One notable interaction is with nicotinamide adenine dinucleotide (NAD)-dependent deacetylases, which play crucial roles in gene expression and cellular metabolism. The inhibition or modulation of these enzymes can lead to significant biological effects, including alterations in cellular signaling pathways.

Case Studies

- Anticancer Activity : A study explored the anticancer potential of pyridine derivatives, highlighting their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Although direct data on 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile is sparse, its structural analogs have shown promise in preclinical trials .

- Enzyme Inhibition : Another investigation focused on the interaction of pyridine derivatives with specific enzymes implicated in cancer progression. The results indicated that these compounds could serve as effective inhibitors, suggesting that 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile may similarly affect enzyme activity.

Biochemical Analysis

The biochemical properties of 2-Chloro-5-iodo-4,6-dimethylpyridine-3-carbonitrile suggest it plays a significant role in various biochemical reactions. Its interactions with enzymes can influence metabolic pathways critical for cellular function and survival.

| Property | Details |

|---|---|

| Molecular Weight | 232.60 g/mol |

| Chemical Structure | Pyridine ring with Cl and I substituents |

| Potential Applications | Enzyme inhibitors, antimicrobial agents |

| Biological Targets | NAD+-dependent deacetylases |

Q & A

Q. What safety protocols are critical given the compound’s potential toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.